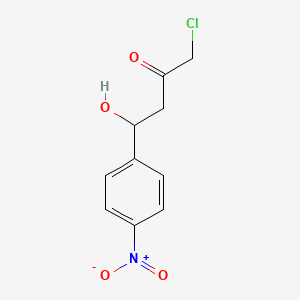
1-Chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one is an organic compound with the molecular formula C10H10ClNO4 It is characterized by the presence of a chloro group, a hydroxy group, and a nitrophenyl group attached to a butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one typically involves the reaction of 4-nitrobenzaldehyde with chloroacetone in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by chlorination and hydrolysis steps. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions: 1-Chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide
Major Products Formed:
Oxidation: 1-Chloro-4-oxo-4-(4-nitrophenyl)butan-2-one.
Reduction: 1-Chloro-4-hydroxy-4-(4-aminophenyl)butan-2-one.
Substitution: 1-Substituted-4-hydroxy-4-(4-nitrophenyl)butan-2-one
Aplicaciones Científicas De Investigación
1-Chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry .
Mecanismo De Acción
The mechanism of action of 1-Chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The chloro and hydroxy groups can also participate in hydrogen bonding and other interactions with target proteins, influencing their activity .
Comparación Con Compuestos Similares
- 4-Hydroxy-4-(4-nitrophenyl)butan-2-one
- 1-Chloro-4-hydroxy-4-(4-aminophenyl)butan-2-one
- 1-Chloro-4-oxo-4-(4-nitrophenyl)butan-2-one .
Uniqueness: 1-Chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one is unique due to the presence of both a chloro and a nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .
Propiedades
Número CAS |
673492-14-3 |
|---|---|
Fórmula molecular |
C10H10ClNO4 |
Peso molecular |
243.64 g/mol |
Nombre IUPAC |
1-chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one |
InChI |
InChI=1S/C10H10ClNO4/c11-6-9(13)5-10(14)7-1-3-8(4-2-7)12(15)16/h1-4,10,14H,5-6H2 |
Clave InChI |
UOCIMMXMTJMEOU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CC(=O)CCl)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


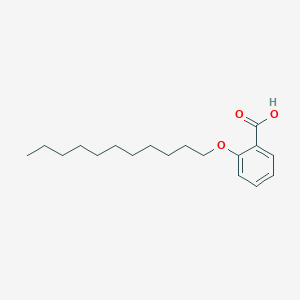
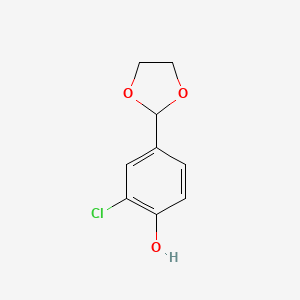
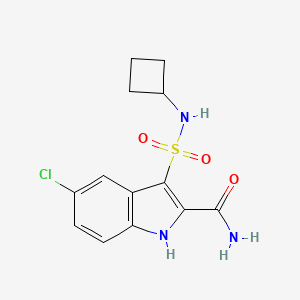
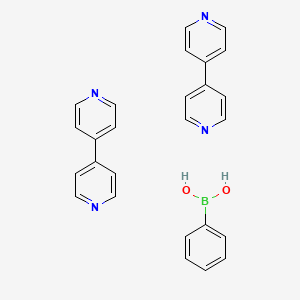
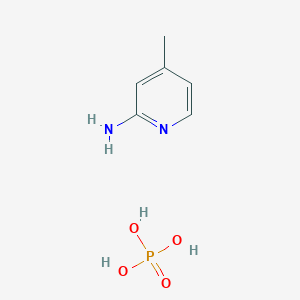
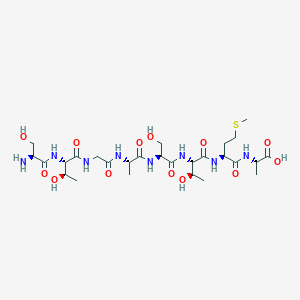
![(4'-Methyl[2,2'-bipyridin]-4-yl)methyl 2-methylprop-2-enoate](/img/structure/B12529869.png)
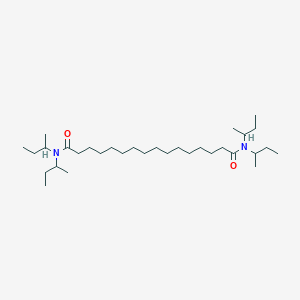
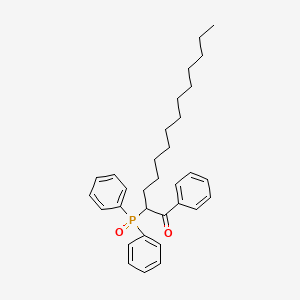
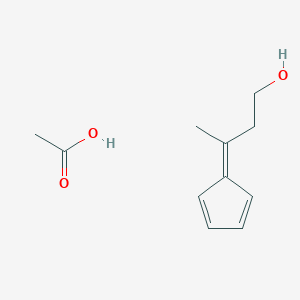
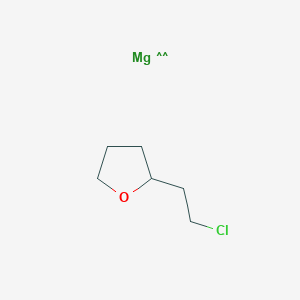
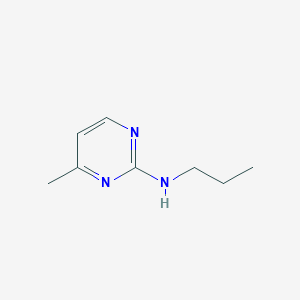
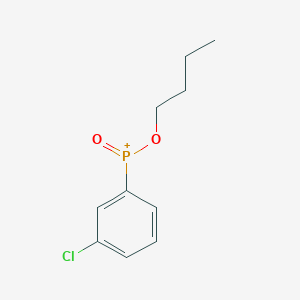
![[(3-Methylcyclobut-1-en-1-yl)methyl]benzene](/img/structure/B12529894.png)
